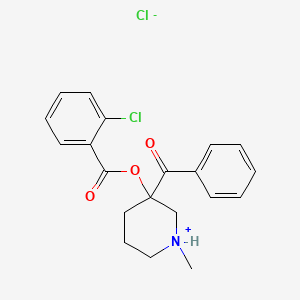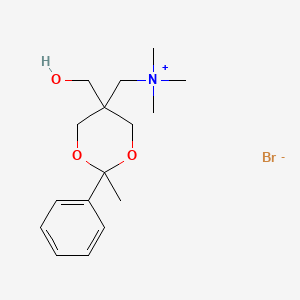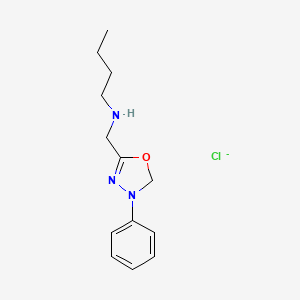
2,3,5-Trichloro-4-(propylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-4-(propylsulfonyl)pyridine is a chemical compound with the molecular formula C8H8Cl3NO2S It is characterized by the presence of three chlorine atoms and a propylsulfonyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-(propylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the propylsulfonyl group. One common method involves the reaction of 2,3,5-trichloropyridine with propylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trichloro-4-(propylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The propylsulfonyl group can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation of the propylsulfonyl group can produce sulfonic acids.
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-4-(propylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-4-(propylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the propylsulfonyl group can interact with active sites on enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trichloropyridine: Lacks the propylsulfonyl group and has different chemical properties and applications.
2,3,6-Trichloropyridine: Similar structure but with chlorine atoms in different positions, leading to different reactivity and applications.
4-Propylsulfonylpyridine: Lacks the chlorine atoms and has different chemical behavior.
Uniqueness
2,3,5-Trichloro-4-(propylsulfonyl)pyridine is unique due to the combination of chlorine atoms and the propylsulfonyl group on the pyridine ring
Propiedades
Número CAS |
38827-35-9 |
|---|---|
Fórmula molecular |
C8H8Cl3NO2S |
Peso molecular |
288.6 g/mol |
Nombre IUPAC |
2,3,5-trichloro-4-propylsulfonylpyridine |
InChI |
InChI=1S/C8H8Cl3NO2S/c1-2-3-15(13,14)7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |
Clave InChI |
HKOMCMOYGRBTIP-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=C(C(=NC=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


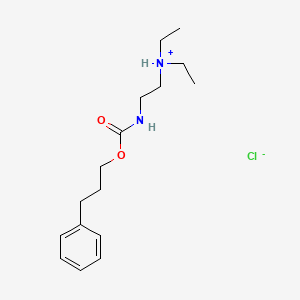

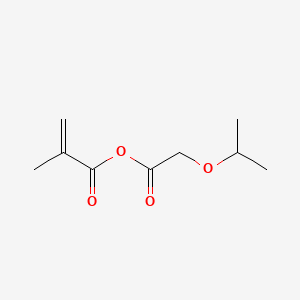
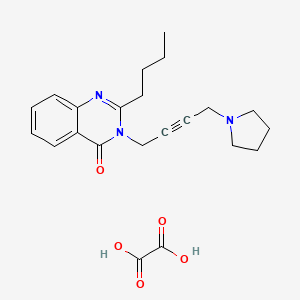

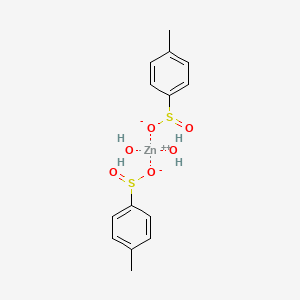

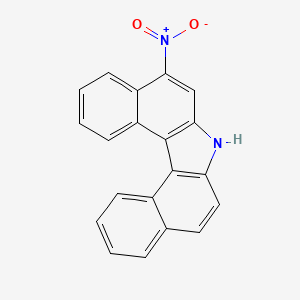
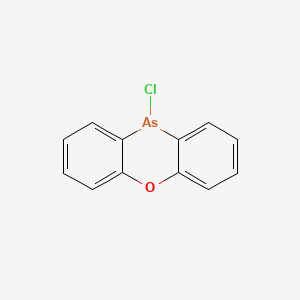
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
